1-Bromo-4-iodo-5-methyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-iodo-5-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORCPJADBMDQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282113 | |
| Record name | 1-Bromo-4-iodo-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-63-6 | |
| Record name | 1-Bromo-4-iodo-5-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160573-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-iodo-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Mechanistic Pathways Involving 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene
Electronic and Steric Influence of Substituents on Aromatic Ring Activation/Deactivation
The nitro group (-NO₂) is a potent deactivating group, diminishing the electron density of the aromatic ring through two primary mechanisms: a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). The nitrogen atom, bearing a formal positive charge, strongly withdraws electron density from the ring via the sigma bond framework. nih.gova2bchem.com Furthermore, the nitro group can delocalize the ring's pi electrons onto its oxygen atoms, as depicted in its resonance structures. nih.gova2bchem.com This delocalization significantly reduces the nucleophilicity of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. bldpharm.comnih.gov The deactivating influence of the nitro group is most pronounced at the ortho and para positions relative to its point of attachment. nih.gova2bchem.com
The remaining substituents—bromine, iodine, and the methyl group—exert a more nuanced influence on the aromatic ring's reactivity.
Bromine and Iodine: As halogens, both bromine and iodine are deactivating groups due to their strong electron-withdrawing inductive effects (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+M). While the inductive effect generally outweighs the resonance effect, making halobenzenes less reactive than benzene, the resonance effect is crucial in directing incoming electrophiles. researchgate.net This electron donation stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. Consequently, bromine and iodine are classified as ortho, para-directing deactivators. researchgate.net
Methyl Group: The methyl group (-CH₃) is an activating group. It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and hyperconjugation. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. The methyl group is also an ortho, para-director, as the electron-donating effects are most pronounced at these positions, stabilizing the corresponding arenium ion intermediates.
The collective influence of these substituents on the activation of the aromatic ring is summarized in the table below.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -NO₂ | Strong -I | Strong -M | Strongly Deactivating |
| -Br | Strong -I | Weak +M | Weakly Deactivating |
| -I | Strong -I | Weak +M | Weakly Deactivating |
| -CH₃ | Weak +I | Hyperconjugation | Weakly Activating |
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS) reactions of 1-bromo-4-iodo-5-methyl-2-nitrobenzene, the regioselectivity is determined by the combined directing effects of the four substituents.
The directing effects of the substituents in this compound are as follows:
Nitro group (-NO₂ at C2): meta-director to positions C4 and C6.
Bromo group (-Br at C1): ortho, para-director to positions C2, C4, and C6.
Iodo group (-I at C4): ortho, para-director to positions C3 and C5.
Methyl group (-CH₃ at C5): ortho, para-director to positions C2, C4, and C6.
The potential sites for electrophilic attack are the two unsubstituted carbons, C3 and C6.
Attack at C3: This position is ortho to the iodo group and meta to the methyl group. It is also meta to the bromo group.
Attack at C6: This position is ortho to the bromo and methyl groups and para to the iodo group. It is also meta to the nitro group.
Considering these directing effects, the C6 position is strongly favored for electrophilic attack. It is activated by the ortho bromo and methyl groups and the para iodo group, and it is the meta position relative to the deactivating nitro group. In contrast, the C3 position is only activated by the ortho iodo group and is sterically hindered by the adjacent nitro and iodo groups. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position.
The concepts of kinetic and thermodynamic control are crucial in understanding product distributions in chemical reactions.
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., via the lowest activation energy pathway).
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product will be the major isomer at equilibrium.
In the context of electrophilic aromatic substitution on this compound, the substitution at the C6 position is likely to be both the kinetically and thermodynamically favored product. The transition state leading to the C6-substituted product is expected to be lower in energy due to the stabilizing effects of the ortho/para directing groups. The resulting product is also likely to be the most thermodynamically stable due to the distribution of substituents. However, without specific experimental data, it is difficult to definitively separate kinetic and thermodynamic influences.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (NAS) is generally challenging for benzene derivatives unless the ring is activated by strong electron-withdrawing groups. The presence of the nitro group in this compound makes the molecule a potential candidate for NAS. The reaction typically proceeds via an SNAr mechanism, which involves the formation of a resonance-stabilized Meisenheimer complex.
For a successful SNAr reaction, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate. In this compound, the nitro group is ortho to the bromo group and meta to the iodo group. This positioning strongly activates the bromo group for nucleophilic displacement. The iodo group, being meta to the nitro group, is not significantly activated.
Therefore, in a nucleophilic aromatic substitution reaction, the bromine atom is the more likely leaving group. The reaction would proceed as follows:
Attack of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine atom (C1).
Formation of the Meisenheimer complex: The resulting intermediate is a negatively charged species where the charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
Departure of the leaving group: The bromide ion is expelled, and the aromaticity of the ring is restored.
Mechanisms of Halogen Displacement
Aryl halides are typically resistant to classic SN1 or SN2 reactions. However, the presence of a strongly electron-withdrawing group, such as the nitro group in this compound, facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgmsu.edu The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity is restored in the second step when the leaving group is expelled. youtube.com
In the case of this compound, the nitro group is positioned ortho to the bromine atom and meta to the iodine atom. This specific arrangement is crucial for determining which halogen is displaced. The nitro group strongly activates the ortho and para positions towards nucleophilic attack. youtube.comnih.gov Consequently, the bromine atom at the C-1 position is highly activated for displacement. The iodine atom at C-4, being meta to the nitro group, is not significantly activated.
The relative reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. researchgate.net This is the reverse of the trend seen in SN2 reactions and is because the first step (nucleophilic attack) is rate-limiting, rather than the second step (loss of the leaving group). wikipedia.org The high electronegativity of fluorine stabilizes the transition state of the initial attack more effectively. Despite iodine being a better leaving group in terms of bond strength, the bromine in this specific molecule is overwhelmingly favored for substitution due to the powerful electronic activation provided by the ortho-nitro group.
| Substituent | Position | Effect on Halogen Displacement |
|---|---|---|
| -NO2 | C-2 | Strongly activates the ortho bromine at C-1 for SNAr. Does not activate the meta iodine at C-4. |
| -Br | C-1 | Activated leaving group due to ortho -NO2 group. The primary site for nucleophilic attack. |
| -I | C-4 | Poorly activated leaving group due to meta position relative to the -NO2 group. |
| -CH3 | C-5 | Weakly electron-donating; has a minor electronic influence compared to the nitro group. |
Nitro Group Activation in Nucleophilic Aromatic Pathways
The activation of the benzene ring towards nucleophilic attack is a direct consequence of the electronic properties of the nitro group. numberanalytics.com This powerful electron-withdrawing group deactivates the ring for electrophilic substitution but significantly enhances its reactivity in SNAr pathways. msu.edu It achieves this by stabilizing the anionic Meisenheimer complex formed during the reaction. wikipedia.org
When a nucleophile attacks the C-1 carbon bonded to the bromine, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the ortho-nitro group through resonance. This delocalization spreads the negative charge over a larger area, significantly stabilizing the intermediate and lowering the activation energy of the reaction. youtube.com The resonance stabilization involving the nitro group is not possible when the nucleophile attacks the C-4 carbon, as the iodine is in a meta position. This electronic factor is the primary reason for the high regioselectivity of nucleophilic substitution reactions on this molecule, favoring the displacement of the bromine atom.
Radical Processes Mediated by Halogen Substituents
Beyond nucleophilic pathways, the halogen substituents on this compound can mediate radical reactions. Aryl halides can generate aryl radicals through single-electron transfer (SET) processes, often promoted by transition metals, photochemistry, or strong reducing agents. researchgate.netsemanticscholar.orgnih.gov Both the carbon-bromine and carbon-iodine bonds can undergo homolytic cleavage to produce a 5-bromo-2-iodo-4-methyl-1-nitrophenyl radical or a 4-bromo-1-iodo-5-methyl-2-nitrophenyl radical, respectively. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, radical formation is more likely to occur at the C-4 position under appropriate energetic conditions. The resulting highly reactive aryl radicals can participate in a variety of transformations, including hydrogen atom abstraction, cyclization, or addition to unsaturated systems. nih.gov
Exploration of Polymerization Initiation Potential
The ability of this compound to generate an aryl radical makes it a potential initiator for radical polymerization. The process would involve two key steps:
Initiation: Homolytic cleavage of a carbon-halogen bond (preferentially C-I) to form an aryl radical.
Propagation: The generated aryl radical adds across the double bond of a vinyl monomer (e.g., styrene, acrylates), creating a new radical species that can subsequently add to another monomer, thus propagating the polymer chain.
This mechanism could be relevant in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), where alkyl or aryl halides act as initiators in the presence of a transition metal catalyst. Furthermore, this compound could be used as a monomer in direct arylation polymerization (DArP), a greener method for synthesizing donor-acceptor type conjugated polymers. rsc.org
Reduction Chemistry of the Aromatic Nitro Functionality
The nitro group is a versatile functional group that can be readily reduced to an amine, providing a key synthetic entry point to a wide range of derivatives.
Subsequent Reactivity of Aminated Intermediates in Complex Syntheses
The aminated derivative, 2-bromo-5-iodo-4-methylaniline, is a trifunctional building block with significant potential in complex organic syntheses. The three distinct functional groups—an amine, a bromine atom, and an iodine atom—can be manipulated selectively.
Amine Group Reactivity: The primary amino group can undergo a wide array of reactions. It can be acylated to form amides, alkylated, or converted into a diazonium salt. Diazotization is particularly useful as the diazonium group can be subsequently replaced by a variety of substituents in Sandmeyer-type reactions.
Halogen Reactivity in Cross-Coupling: The bromo and iodo substituents are ideal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). Critically, the C-I bond is generally more reactive than the C-Br bond in oxidative addition to palladium(0) catalysts. This reactivity difference allows for selective, stepwise functionalization. For instance, a Sonogashira coupling could be performed selectively at the iodo-substituted position, followed by a Suzuki coupling at the bromo-substituted position under different conditions. This stepwise approach enables the controlled and efficient construction of complex, highly substituted aromatic structures, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. echemi.com
Derivatization and Advanced Functionalization of 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene
Cross-Coupling Reactions Utilizing Halogen Scaffolds
The bromine and iodine substituents on the aromatic ring of 1-bromo-4-iodo-5-methyl-2-nitrobenzene are key handles for the construction of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds. The reactivity of the aryl halides in these reactions is significantly influenced by the nature of the halogen, with the general trend being I > Br > Cl. This differential reactivity is crucial for the selective functionalization of dihalogenated substrates.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is a widely used method for forming C-C bonds. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to selectively occur at the more reactive C-I bond, yielding a biaryl product. For instance, the reaction with 4-methylphenylboronic acid in the presence of a palladium catalyst would likely form 1-bromo-5-methyl-2-nitro-4-(p-tolyl)benzene. chegg.com
The Stille coupling utilizes organotin reagents and offers a mild and versatile method for C-C bond formation. Similar to the Suzuki-Miyaura coupling, the reaction of this compound with an organostannane is anticipated to proceed preferentially at the C-I bond.
The Heck reaction involves the coupling of an unsaturated compound (like an alkene) with an organohalide. This reaction could be employed to introduce a vinyl group at the 4-position of the benzene (B151609) ring, again capitalizing on the higher reactivity of the C-I bond.
The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govlibretexts.org The reaction of this compound with a terminal alkyne, such as phenylacetylene, would be expected to yield the corresponding 4-alkynyl derivative. researchgate.net A denitrative Sonogashira-type cross-coupling has also been described for nitrobenzenes, offering an alternative route for C(sp²)-C(sp) bond formation. rsc.org
Table 1: Predicted Outcomes of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Predicted Major Product |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 4-Aryl-1-bromo-5-methyl-2-nitrobenzene |
| Stille | Organostannane (Ar-SnR₃) | 4-Aryl-1-bromo-5-methyl-2-nitrobenzene |
| Heck | Alkene (R-CH=CH₂) | 1-Bromo-5-methyl-2-nitro-4-(alkenyl)benzene |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 4-Alkynyl-1-bromo-5-methyl-2-nitrobenzene |
Chemoselective Differentiation and Reactivity of Bromine and Iodine Substituents
The significant difference in the bond dissociation energies of the C-I and C-Br bonds allows for remarkable chemoselectivity in cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is the initial step in most cross-coupling catalytic cycles. lumenlearning.com This reactivity difference (I > Br) enables the sequential functionalization of the aromatic ring.
By carefully controlling the reaction conditions, such as the choice of catalyst, ligands, and temperature, it is possible to selectively react at the iodine position while leaving the bromine atom intact. This initial coupling product can then be subjected to a second, different cross-coupling reaction at the C-Br bond, allowing for the synthesis of complex, unsymmetrically substituted aromatic compounds. This stepwise approach provides a powerful strategy for building molecular complexity from a relatively simple starting material.
Functional Group Interconversions on the Aromatic Core
Beyond the halogen atoms, the methyl and nitro groups on this compound offer additional sites for chemical modification.
Chemical Transformations of the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group can undergo various transformations. Oxidation of the methyl group in nitrotoluenes can lead to the corresponding benzoic acid or benzaldehyde (B42025) derivatives. epa.govoup.comwikipedia.org For example, oxidation of 4-nitrotoluene (B166481) can yield 4-nitrobenzoic acid. quora.com Similar oxidation of this compound would be expected to produce 2-bromo-5-iodo-4-nitrobenzoic acid, a valuable intermediate for further synthesis. The rate of oxidation of a methyl group can be influenced by the nature of other substituents on the aromatic ring. nih.gov
Halogenation of the methyl group can be achieved through free-radical pathways, typically initiated by UV light or a radical initiator. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com This reaction can introduce one or more halogen atoms onto the methyl group, leading to the formation of halomethyl, dihalomethyl, or trihalomethyl derivatives. For instance, the reaction of 4-nitrotoluene with bromine can yield 4-nitrobenzyl bromide. wikipedia.org This transformation on this compound would provide a benzylic halide, which is a versatile functional group for subsequent nucleophilic substitution reactions.
Table 2: Potential Transformations of the Methyl Group
| Reaction | Reagents | Potential Product |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, Na₂Cr₂O₇) | 2-Bromo-5-iodo-4-nitrobenzoic acid |
| Halogenation | N-Bromosuccinimide (NBS), light/initiator | 1-Bromo-4-(bromomethyl)-5-iodo-2-nitrobenzene |
Selective Modifications of the Nitro Group Beyond Simple Reduction
While the reduction of a nitro group to an amine is a common transformation, other selective modifications are also possible. Selective reduction of one nitro group in the presence of other reducible functional groups can be challenging but is achievable with specific reagents. niscpr.res.injrfglobal.comjsynthchem.comresearchgate.netcalvin.edu
Furthermore, the nitro group can be completely removed from the aromatic ring through a process known as denitration . acs.orgresearchgate.netnih.govrsc.orgepa.gov This can be particularly useful when the directing or activating effects of the nitro group are no longer needed in a synthetic sequence. The nitro group can also be a precursor for the synthesis of various heterocyclic compounds . For example, nitroaromatics can be used in the synthesis of azo compounds and other nitrogen-containing ring systems. researchgate.netrsc.org
Multi-Step Organic Synthesis Applications
The diverse array of functional groups and the potential for their selective manipulation make this compound a valuable building block in multi-step organic synthesis. Its structure is well-suited for the synthesis of complex polycyclic and heterocyclic aromatic compounds, which are often found in pharmaceuticals, agrochemicals, and materials science.
For instance, the sequential chemoselective cross-coupling at the C-I and C-Br bonds can be employed to construct elaborate biaryl or aryl-alkynyl structures. Subsequent modification of the methyl and nitro groups can then be used to introduce further diversity and functionality. The nitro group, after reduction to an amine, can be diazotized and converted into a wide range of other substituents. The amino group can also participate in cyclization reactions to form nitrogen-containing heterocycles.
The strategic combination of these transformations allows for the efficient and controlled synthesis of highly functionalized aromatic compounds that would be difficult to access through other routes. This highlights the potential of this compound as a key intermediate in the design and execution of complex synthetic strategies.
Design and Construction of Structurally Intricate Aromatic Systems
The strategic functionalization of this compound serves as a powerful tool in the design and synthesis of structurally complex aromatic compounds. The ability to selectively address the iodo and bromo substituents allows for a stepwise elaboration of the aromatic core.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are instrumental in this context. Due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in these catalytic cycles, initial functionalization typically occurs at the C-4 position. This inherent selectivity provides a reliable method for introducing a diverse array of substituents.
For instance, a Suzuki coupling reaction with an arylboronic acid can be employed to form a biaryl linkage at the C-4 position, leaving the bromine atom at C-1 available for subsequent transformations. Similarly, a Sonogashira coupling can introduce an alkyne moiety, while a Buchwald-Hartwig reaction can forge a carbon-nitrogen bond. This sequential approach is fundamental to the construction of polysubstituted aromatic systems with precisely controlled substitution patterns.
Table 1: Regioselective Functionalization Reactions
| Reaction Type | Position of Initial Reaction | Reagent Example | Resulting Moiety |
|---|---|---|---|
| Suzuki Coupling | C-4 (Iodo) | Arylboronic acid | Biaryl |
| Sonogashira Coupling | C-4 (Iodo) | Terminal alkyne | Arylalkyne |
Preparation of Diversely Functionalized Organic Architectures
The utility of this compound extends to the preparation of a wide variety of functionalized organic architectures. Following the initial selective functionalization at the iodine-bearing carbon, the remaining bromine atom can be targeted in a second, distinct reaction. This two-step sequence significantly expands the molecular diversity that can be achieved from a single starting material.
For example, after an initial Sonogashira coupling at the C-4 position, the resulting bromo-alkynyl-nitrotoluene derivative can undergo a subsequent Suzuki coupling at the C-1 position. This allows for the synthesis of tri-substituted nitroaromatic compounds where two different aryl groups have been introduced in a controlled manner.
Furthermore, the nitro group at the C-2 position can be chemically modified. Reduction of the nitro group to an amine provides a handle for a plethora of further synthetic transformations, including diazotization and subsequent Sandmeyer reactions, or amide bond formation. The interplay between the regioselective functionalization of the halogen atoms and the chemical manipulation of the nitro group opens up pathways to a vast chemical space of highly decorated aromatic compounds. These molecules can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties.
Table 2: Sequential Derivatization Strategy
| Step | Position | Reaction | Product Type |
|---|---|---|---|
| 1 | C-4 (Iodo) | Sonogashira Coupling | 1-Bromo-5-methyl-2-nitro-4-(alkynyl)benzene |
| 2 | C-1 (Bromo) | Suzuki Coupling | 1-(Aryl)-5-methyl-2-nitro-4-(alkynyl)benzene |
The strategic and sequential derivatization of this compound underscores its importance as a versatile scaffold for the construction of complex organic molecules. The ability to control the introduction of multiple and diverse functional groups with high regioselectivity makes it an invaluable tool for synthetic chemists.
Applications of 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene in Chemical and Materials Science Research
Theoretical and Computational Investigations of 1 Bromo 4 Iodo 5 Methyl 2 Nitrobenzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding a molecule's stability, properties, and intrinsic reactivity.
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT calculations can accurately predict a range of molecular properties. For a molecule like 1-Bromo-4-iodo-5-methyl-2-nitrobenzene, a DFT study would typically begin with a geometry optimization to find the lowest energy arrangement of the atoms.
From this optimized structure, various molecular properties can be calculated, including:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, DFT can elucidate the degree of steric hindrance caused by the substituents, which may force the nitro group to twist out of the plane of the benzene (B151609) ring.
Vibrational Frequencies: Theoretical prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the structure. Studies on similar molecules, such as 1,2,3-trichloro-4-nitrobenzene, have shown that DFT calculations, when scaled, provide excellent agreement with experimental vibrational frequencies. globalresearchonline.net
Electronic Properties: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on halogen-substituted 2-nitrotoluenes have utilized DFT to explore these frontier orbitals. uou.ac.in
Interactive Data Table: Example of DFT-Calculated Molecular Properties (Note: The following table is a hypothetical representation of data that would be generated from a DFT study. No specific data exists for this compound in the searched literature.)
| Property | Calculated Value | Unit |
|---|---|---|
| C-Br Bond Length | Data Not Available | Ångström (Å) |
| C-I Bond Length | Data Not Available | Ångström (Å) |
| C-N Bond Length | Data Not Available | Ångström (Å) |
| O-N-O Bond Angle | Data Not Available | Degrees (°) |
| HOMO Energy | Data Not Available | Electron Volts (eV) |
| LUMO Energy | Data Not Available | Electron Volts (eV) |
| HOMO-LUMO Gap | Data Not Available | Electron Volts (eV) |
Analysis of Electrostatic Potential Surfaces for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a visualization that maps the electrostatic potential onto the electron density surface of a molecule. It is a powerful tool for predicting how a molecule will interact with other chemical species.
Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the nitro group.
Regions of Positive Potential (Blue): These areas are electron-poor and are susceptible to nucleophilic attack.
Regions of Neutral Potential (Green): These areas are non-polar.
By analyzing the MEP surface, chemists can predict the most likely sites for chemical reactions, providing insight into the molecule's reactivity without needing to simulate the entire reaction pathway.
Computational Prediction of Regioselectivity and Reaction Pathways
For an aromatic ring with multiple different substituents, predicting the position of an incoming chemical group (regioselectivity) is a significant challenge. Computational methods can model potential reaction pathways and their associated energies to make these predictions.
Calculation of Activation Energies for Competing Reactions
When this compound undergoes a reaction, such as an electrophilic aromatic substitution, the incoming electrophile can attack several different positions on the ring. Each possible reaction pathway will have a transition state with a specific activation energy (the energy barrier that must be overcome for the reaction to proceed).
By calculating the activation energies for all competing pathways, the most favorable reaction can be identified—it will be the one with the lowest activation energy. wuxiapptec.com This method provides a quantitative prediction of the major product of a reaction. nih.gov
Modeling of Substituent Directing Effects
The substituents on the benzene ring (bromo, iodo, methyl, and nitro groups) exert electronic and steric effects that influence where new substituents will add.
Nitro Group (-NO₂): A strong electron-withdrawing group and a deactivator, directing incoming electrophiles to the meta position relative to itself.
Bromo (-Br) and Iodo (-I) Groups: These halogens are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing due to their electron-donating resonance effect.
Methyl Group (-CH₃): An electron-donating group that activates the ring and is ortho, para-directing.
Computational models can quantify these effects by analyzing the charge distribution in the molecule and the stability of the reaction intermediates (sigma complexes) for attack at each possible position. Methods like the RegioSQM have been developed to rapidly predict regioselectivity by calculating the proton affinity at different sites on the aromatic ring. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time.
An MD simulation of this compound would involve placing one or more molecules in a simulation box and calculating the forces between atoms using classical mechanics (force fields). This allows for the exploration of:
Conformational Analysis: Although the benzene ring is rigid, the substituents, particularly the nitro group, can rotate. MD simulations can explore the rotational barriers and preferred orientations of these groups.
Intermolecular Interactions: In a liquid or solid state, molecules will interact with each other through non-covalent forces (e.g., van der Waals forces, dipole-dipole interactions). MD can simulate how these molecules pack together and interact, which is crucial for predicting properties like boiling point and solubility. Studies on benzene and its derivatives have used MD to understand these intermolecular forces and their effect on the properties of the bulk material. koreascience.krkummerlaender.eu
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For 1-Bromo-4-iodo-5-methyl-2-nitrobenzene, this technique would provide unequivocal evidence of its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups relative to the benzene (B151609) ring.
Analysis of Dihedral Angles between the Nitro Group and the Phenyl Ring
A key structural parameter in nitrobenzene (B124822) derivatives is the dihedral angle between the plane of the nitro group (O-N-O) and the plane of the phenyl ring. This angle is influenced by the steric hindrance imposed by adjacent substituents. Given the presence of a bromine atom ortho to the nitro group in this compound, a significant twist would be expected. For comparison, in the related compound 1-Bromo-4-methyl-2-nitrobenzene, a dihedral angle of 14.9(11)° has been reported. The larger size of the iodine atom in the title compound would likely lead to a different dihedral angle, which could be precisely determined through crystallographic analysis.
Methodological Standards for Crystallographic Data Reporting (e.g., CIF, SHELXL Refinement, ORTEP Diagrams)
The results of a crystallographic study would be reported according to the standards set by the International Union of Crystallography (IUCr). This includes the generation of a Crystallographic Information File (CIF), which contains all the experimental and structural data. The structure would be solved and refined using software such as SHELXL. The final molecular structure is typically visualized using an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram, which depicts the atoms as ellipsoids representing their thermal motion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons, with their chemical shifts and coupling patterns confirming the substitution pattern of the benzene ring. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, which is calculated to be approximately 341.8548 g/mol for the most abundant isotopes. The isotopic pattern observed in the mass spectrum would be characteristic of a molecule containing both bromine and iodine. Furthermore, analysis of the fragmentation pattern could provide insights into the molecule's structure and the relative stability of its constituent parts.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the various functional groups present. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro group (typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), C-H stretching of the aromatic ring and methyl group, and vibrations associated with the C-Br and C-I bonds. These data would serve to confirm the presence of the functional groups and could also provide information about the molecule's conformation.
Future Research Directions and Emerging Trends in the Study of Substituted Nitrobenzenes
Development of Novel and Efficient Synthetic Routes for Complex Analogues
The synthesis of structurally complex substituted nitrobenzenes is a cornerstone of modern organic chemistry. Traditional methods often involve harsh conditions and can lead to a mixture of products, necessitating extensive purification. pbworks.comscienceinfo.com Future research is intensely focused on the development of novel synthetic routes that offer greater efficiency and selectivity.
One promising area is the use of transition-metal catalysis, which has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com Techniques like palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, provide versatile methods for the assembly of complex molecular frameworks under mild conditions. hilarispublisher.com These reactions are instrumental in synthesizing a diverse range of substituted nitrobenzene (B124822) analogues with high precision.
Furthermore, organocatalysis is emerging as a powerful strategy for the enantioselective synthesis of chiral nitroaromatic compounds. hilarispublisher.com Chiral amines, thioureas, and phosphines can catalyze a variety of asymmetric transformations, enabling the creation of enantioenriched molecules with specific stereochemistry. hilarispublisher.com Additionally, the advent of photocatalysis offers new avenues for activating otherwise non-reactive functional groups under gentle conditions, facilitating late-stage functionalization and diversification of drug-like molecules. hilarispublisher.com
Key Research Findings in Synthetic Route Development:
| Methodology | Description | Advantages |
| Transition-Metal Catalysis | Employs metals like palladium to catalyze cross-coupling reactions, forming new bonds with high selectivity. | Mild reaction conditions, broad substrate scope, high functional group tolerance. hilarispublisher.com |
| Organocatalysis | Uses small organic molecules as catalysts for asymmetric synthesis. | Enables the production of chiral molecules with high enantiomeric purity. hilarispublisher.com |
| Photocatalysis | Utilizes visible light and a photocatalyst to drive chemical reactions. | Allows for the activation of non-reactive bonds and the generation of highly reactive intermediates under mild conditions. hilarispublisher.com |
Exploration of Advanced Catalytic Systems for Selective Derivatization
The selective functionalization of the nitrobenzene core is crucial for creating tailored molecules with desired properties. Advanced catalytic systems are at the forefront of achieving this selectivity. Current research is exploring the use of novel catalysts that can direct reactions to specific positions on the aromatic ring, even in the presence of multiple reactive sites.
For instance, the development of catalysts for the selective reduction of the nitro group in the presence of other reducible functionalities is a significant area of investigation. mdpi.com While noble metal catalysts like palladium and platinum have shown high activity, there is a growing interest in using more abundant and cost-effective metals such as copper. mdpi.comgoogle.com Copper-based catalysts, supported on materials like carbon, have demonstrated excellent performance in the reduction of nitrobenzene to aniline (B41778). mdpi.com
Another area of focus is the catalytic ozonation for the degradation of nitrobenzene in wastewater. frontiersin.org Cerium-loaded silica (B1680970) catalysts have shown high efficiency in the mineralization of nitrobenzene through the generation of reactive oxygen species. frontiersin.org
Integration of Machine Learning and AI in Computational Reaction Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new chemical reactions and molecules. nih.gov These computational tools can analyze vast datasets of chemical information to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. doaj.org
In the context of substituted nitrobenzenes, ML models are being developed to predict the reactivity of different positions on the aromatic ring, guiding the design of selective synthesis strategies. bath.ac.ukarxiv.org By learning from existing experimental data, these models can identify the subtle electronic and steric factors that govern reactivity. researchgate.net
A synergistic approach combining semi-empirical quantum mechanical calculations with machine learning has been shown to achieve rapid and accurate prediction of reaction barriers for reactions like the Nitro-Michael addition. bath.ac.uk This allows for the high-throughput screening of potential substrates and catalysts, accelerating the discovery of new transformations. nih.govresearchgate.net
Potential Roles in Supramolecular Chemistry and Nanomaterials Science
The unique electronic properties of substituted nitrobenzenes make them attractive building blocks for supramolecular assemblies and nanomaterials. mdpi.com The nitro group, being strongly electron-withdrawing, can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the construction of well-ordered supramolecular structures. nih.gov
N′-Phenylbenzohydrazides derived from substituted nitrobenzenes are valuable precursors for stable Blatter radicals, which have potential applications in magnetism and spintronics. mdpi.com The substituents on the nitrobenzene ring can be tuned to control the crystal packing and intermolecular interactions, thereby influencing the material's properties. mdpi.com
In nanomaterials science, nitrobenzene and its derivatives are being investigated for various applications. For instance, graphene-based materials have been studied for their ability to adsorb nitrobenzene from wastewater, highlighting the potential for these materials in environmental remediation. udt.clresearchgate.net The surface chemistry and porosity of these nanostructured carbons play a crucial role in their adsorption capacity. udt.cl
Contribution to Sustainable Chemical Synthesis and Process Intensification
The principles of green chemistry are increasingly being applied to the synthesis of nitroaromatic compounds to minimize environmental impact. researchgate.netresearchgate.net This involves the development of more sustainable synthetic methods that reduce waste, use less hazardous reagents, and are more energy-efficient.
One approach is the use of solid acid catalysts, such as sulfated silica, to replace traditional liquid acids like sulfuric acid in nitration reactions. researchgate.net This simplifies product purification and catalyst recycling. The use of environmentally benign solvents and reaction conditions is also a key aspect of sustainable synthesis. nih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 1-bromo-4-iodo-5-methyl-2-nitrobenzene, and how do substituent directing effects influence regioselectivity?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration of a toluene derivative. Bromine and iodine are introduced via electrophilic aromatic substitution (EAS), leveraging the methyl group’s ortho/para-directing effect. For example, bromination of 5-methyltoluene may precede iodination, followed by nitration at the meta position relative to the methyl group due to steric and electronic effects.
- Key Considerations :
- Use Lewis acids (e.g., FeBr₃ for bromination) to enhance electrophilicity.
- Monitor reaction temperatures to avoid over-halogenation.
- Confirm regiochemistry via ¹H NMR (e.g., coupling constants for nitro group positioning) .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Recrystallization in a polar aprotic solvent (e.g., DCM/hexane mixtures) is effective due to the compound’s moderate solubility. Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves co-eluting halogenated byproducts.
- Validation Techniques :
- GC-MS to detect low-abundance impurities.
- Elemental Analysis (C, H, N) to confirm stoichiometry.
- X-ray crystallography (if single crystals are obtained) for structural confirmation .
Q. Which spectral techniques are most effective for characterizing this compound, and how are key peaks assigned?
- Methodological Answer :
- ¹H NMR : The methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm) exhibit splitting patterns influenced by adjacent substituents.
- ¹³C NMR : Iodo and bromo substituents deshield adjacent carbons (δ > 120 ppm).
- IR : Nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm successful nitration.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (C₇H₅BrINO₂) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SHELXS refines heavy-atom positions (Br, I). Challenges include:
- Absorption correction : Address X-ray attenuation by heavy atoms using multi-scan methods.
- Disorder modeling : Resolve overlapping electron density for nitro groups.
- Example: A similar bromo-iodo compound (e.g., 2-bromo-5-iodo-1,3-dimethylbenzene ) showed C–I and C–Br bond lengths of ~2.09 Å and ~1.90 Å, respectively .
Q. What strategies mitigate competing reactivity during functionalization of this compound (e.g., cross-coupling or nitro reduction)?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Protect the nitro group (e.g., Boc protection) to prevent reduction. Use Pd(PPh₃)₄ catalyst and aryl boronic acids.
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl selectively reduces nitro to amine.
- Challenges : Iodine’s lability under strong bases; use mild conditions (e.g., THF at 0°C) .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., dipole moments or reaction yields)?
- Methodological Answer :
- Triangulation : Compare DFT-calculated dipole moments (e.g., Gaussian09) with experimental values from dielectric constant measurements.
- Error Analysis : Re-examine solvent effects (implicit vs. explicit solvation models).
- Case Study : A nitro-substituted benzene derivative showed a 15% deviation in dipole moment due to solvent polarity .
Q. What thermodynamic or kinetic factors explain this compound’s stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Degradation onset temperatures (~200°C) indicate thermal stability.
- DFT Calculations : Assess steric strain from the methyl group’s proximity to bulky substituents.
- Comparative Data : Analogues like 1-bromo-4-nitrobenzene decompose at ~180°C, suggesting iodine enhances stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
